molecular formula C6H10O3 B15321111 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde

4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde

Cat. No.: B15321111
M. Wt: 130.14 g/mol
InChI Key: UFQBJBMOYHPNEY-UHFFFAOYSA-N
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Description

4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde is an organic compound with the molecular formula C6H10O3. It is a derivative of tetrahydropyran, featuring both hydroxyl and aldehyde functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of tetrahydropyran derivatives. For instance, starting from tetrahydropyran-4-ol, selective oxidation can yield the desired aldehyde. The reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic oxidation using supported metal catalysts can be employed to achieve efficient conversion rates. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde exerts its effects involves its functional groups. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that participate in further transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-hydroxyoxane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-6(8)1-3-9-4-2-6/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQBJBMOYHPNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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